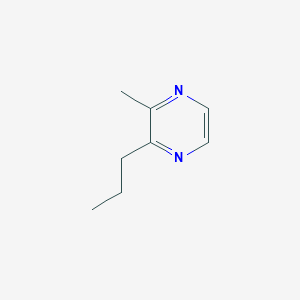

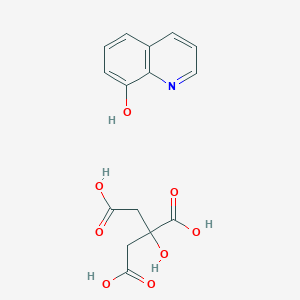

![molecular formula C18H23NO B092657 (8R,9S,13S,14S)-3-Amino-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one CAS No. 18119-98-7](/img/structure/B92657.png)

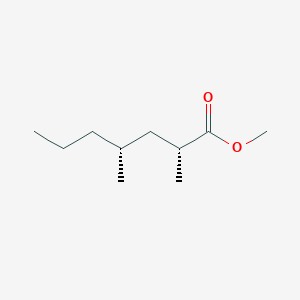

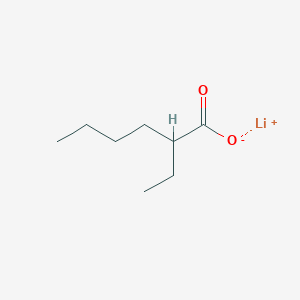

(8R,9S,13S,14S)-3-Amino-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "(8R,9S,13S,14S)-3-Amino-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one" is a derivative of cyclopenta[a]phenanthrene, a polycyclic aromatic hydrocarbon with potential carcinogenic properties. The compound's structure includes a cyclopenta[a]phenanthrene core with various functional groups and stereochemistry that may influence its biological activity and physical properties.

Synthesis Analysis

The synthesis of related cyclopenta[a]phenanthrene derivatives has been explored through various methods. For instance, 17-ketones, which are structurally related to the compound , have been synthesized using the Stobbe condensation from appropriately substituted naphthalenes or tetralones . Additionally, the synthesis of oxygenated derivatives, such as hydroxy and hydroxymethyl derivatives, has been achieved by adapting previously described routes for this series of compounds . The preparation of other analogues, including those with trifluoromethyl, cyano, and amino groups at the bay-region, has been optimized, indicating the versatility of synthetic approaches for this class of compounds .

Molecular Structure Analysis

The molecular structure of cyclopenta[a]phenanthrene derivatives is characterized by a polycyclic ring system that can be further hydrogenated or functionalized. For example, the structure of a related compound, 9,14,15,16,17,18,19,20-octahydro-9,14[1',4']-benzenobenzo[b]triphenylene, has been elucidated using X-ray diffraction analysis, revealing specific geometric parameters and intramolecular contacts . Although the exact structure of the compound is not provided, it can be inferred that similar analytical techniques could be used to determine its molecular geometry and stereochemistry.

Chemical Reactions Analysis

The chemical reactivity of cyclopenta[a]phenanthrene derivatives is influenced by the presence of functional groups and the degree of saturation within the ring system. Aromatisation reactions have been used to synthesize derivatives with specific substituents, and the mechanism of such reactions has been a subject of discussion . The presence of amino groups, as in the compound of interest, suggests potential for further chemical transformations, such as nucleophilic substitution or condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopenta[a]phenanthrene derivatives are closely related to their molecular structure. For instance, the degree of saturation affects bond lengths and strain within the ring system, as observed in the octahydro derivative with shorter interannular C–C single bonds compared to its unsaturated precursor . The presence of amino and methyl groups in the compound of interest would likely influence its solubility, boiling point, and potential for intermolecular interactions, which are critical parameters for its behavior in biological systems and its potential as a pharmacological agent.

Aplicaciones Científicas De Investigación

Structural Analysis and Medicinal Chemistry

Crystallographic Studies

The compound (8R,9S,13S,14S)-3-Amino-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one, and its derivatives exhibit a complex structure, with multiple rings adopting various conformations such as chair, half-chair, and envelope. Crystallographic analysis provides insights into the molecular geometry, which is crucial for understanding the biological activity and interaction of these compounds with biological targets. Compounds like 17βH-Periplogenin, isolated from traditional Chinese medicine, have been structurally elucidated through crystallographic techniques, revealing details such as hydrogen bonding and molecular conformations (Zhang et al., 2012).

Androgen Biosynthesis Inhibition

Some derivatives of this compound, notably androsterone derivatives, have been studied for their potential to inhibit androgen biosynthesis. This could have implications in the treatment of conditions like prostate cancer, where androgen stimulation is a known factor in cancer progression (Djigoué et al., 2012).

Steroid Compound Properties

The cyclopenta[a]phenanthrene skeleton is fundamental to many natural steroid compounds, hormones, vitamins, and bile acids. Understanding this core structure aids in the development and synthesis of novel compounds with potential therapeutic effects (Definitions, 2020).

Synthesis of Aromatic-Steroid Derivatives

Researchers have synthesized aromatic derivatives of this compound, which involved complex reactions with boric acid and carbodiimide derivative as catalysts. These derivatives could have implications in medicinal chemistry and drug design (Valverde et al., 2013).

Antimicrobial and Antitumor Activities

Derivatives of this compound have been evaluated for their antimicrobial and antitumor properties. For instance, triorganotin(IV) derivatives of sodium deoxycholate exhibited significant antibacterial, antifungal, and anticancer activities, indicating potential for the development of new therapeutic agents (Shaheen et al., 2014).

Mutagenicity Studies

Some derivatives have been studied for their mutagenic potential, which is crucial in understanding the safety profile of potential drug candidates. Understanding the mutagenicity of these compounds helps in assessing their potential risks and designing safer pharmaceutical agents (Catterall et al., 2001).

Propiedades

IUPAC Name |

(8R,9S,13S,14S)-3-amino-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16H,2,4,6-9,19H2,1H3/t14-,15-,16+,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBVZLXCQDVEGX-CBZIJGRNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(8R,9S,13S,14S)-3-Amino-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.